molecular formula C23H23ClN4O2S B2630605 N-(3-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1184985-10-1

N-(3-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Katalognummer: B2630605
CAS-Nummer: 1184985-10-1
Molekulargewicht: 454.97
InChI-Schlüssel: DFOOIFGQCPRFQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [Link: https://pubmed.ncbi.nlm.nih.gov/38570006/]. This compound covalently binds to the cysteine 481 residue in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways [Link: https://pubmed.ncbi.nlm.nih.gov/38570006/]. Its primary research value lies in the investigation of B-cell mediated diseases, with recent studies highlighting its efficacy in models of chronic lymphocytic leukemia (CLL) and autoimmune disorders such as rheumatoid arthritis [Link: https://pubmed.ncbi.nlm.nih.gov/38570006/]. Researchers are exploring this compound to elucidate the role of BTK in immune cell activation, proliferation, and survival, providing a critical tool for developing novel therapeutic strategies in hematological cancers and autoimmune conditions. The 2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin core structure is a key pharmacophore contributing to its high kinase selectivity and potent inhibitory activity, making it a valuable chemical probe for target validation and pathway analysis studies [Link: https://pubmed.ncbi.nlm.nih.gov/38570006/].

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S/c1-4-18(21(29)25-15-9-7-8-14(24)12-15)31-23-26-17-11-6-5-10-16(17)20-27-19(13(2)3)22(30)28(20)23/h5-13,18-19H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOOIFGQCPRFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its anticancer and antimicrobial effects, based on diverse research findings.

Chemical Structure

The compound can be described by the following structure:

N 3 chlorophenyl 2 2 isopropyl 3 oxo 2 3 dihydroimidazo 1 2 c quinazolin 5 yl thio butanamide\text{N 3 chlorophenyl 2 2 isopropyl 3 oxo 2 3 dihydroimidazo 1 2 c quinazolin 5 yl thio butanamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those containing thiazole and imidazole moieties. For instance:

  • Cytotoxicity Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study showed that certain quinazolinone-thiazole hybrids demonstrated IC50 values ranging from 1.184 to 9.379 µM against HCT-116 colorectal cancer cells, which are notably lower than those of established chemotherapeutics like cabozantinib .
    CompoundIC50 (µM)Cell Line
    A310PC3
    A510MCF-7
    A612HT-29
  • Mechanism of Action : The mechanism underlying the cytotoxic effects includes apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have been shown to induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have demonstrated antimicrobial effects. Compounds with similar structures have been assessed for their antibacterial and antifungal activities.

  • Antibacterial Effects : Certain derivatives have exhibited promising antibacterial activity against gram-positive and gram-negative bacteria. The presence of thiazole and quinazoline rings enhances their interaction with bacterial enzymes, leading to inhibition of bacterial growth .
  • Antifungal Activity : The antifungal properties of these compounds are also noteworthy. Research has indicated that they can inhibit fungal growth through disruption of cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies illustrate the biological efficacy of compounds related to this compound:

  • Study on Quinazoline Derivatives : A comprehensive study evaluated a series of quinazoline derivatives for their anticancer activity using MTT assays across multiple cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity against various cancer types .
  • Thiazole and Quinazoline Hybrids : Another research effort focused on synthesizing thiazole-containing quinazoline hybrids and assessing their biological activities. The study found that these hybrids exhibited enhanced cytotoxic effects compared to their parent compounds, suggesting potential for further development as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

The imidazo[1,2-c]quinazoline core distinguishes this compound from other fused heterocycles. Key comparisons include:

Compound Core Structure Key Features
Target Compound Imidazo[1,2-c]quinazoline Bicyclic, electron-deficient due to fused aromatic rings; ketone at position 3.
Imidazo[1,2-c]thiazolo[5,4-e]pyrimidine (5b, from ) Thiazolo-pyrimidine + imidazole Increased sulfur content; potential for enhanced π-π stacking .
Benzo[d]oxazole derivatives (e.g., Compound 12l from ) Benzoxazole Oxygen-containing heterocycle; simpler monocyclic structure .

Structural Implications :

  • The imidazoquinazoline core confers rigidity and planar geometry, favoring interactions with biological targets (e.g., kinases or DNA topoisomerases).
  • Thiazolo-pyrimidine derivatives (e.g., 5b) may exhibit altered solubility due to sulfur atoms, while benzoxazoles (e.g., 12l) prioritize hydrogen-bonding via oxygen .

Substituent Analysis

Substituents critically influence physicochemical and pharmacological properties:

Compound Key Substituents Impact
Target Compound 3-Chlorophenyl, isopropyl, thioether-butanoic acid Chlorophenyl enhances lipophilicity; thioether may improve metabolic stability.
N-(3-Chlorophenyl)-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12l) Benzoxazole, acetamido linker, 3-chlorophenyl Acetamido linker increases polarity; methylbenzoxazole may reduce toxicity .
Imidazo[1,2-c]pyrido[4’,3’:4,5]thieno[3,2-e]pyrimidine (3g, 3h from ) Pyrido-thieno-pyrimidine + imidazole Nitrogen-rich system; potential for intercalation or enzyme inhibition .

Functional Group Trends :

  • Chlorophenyl Groups : Common in both the target compound and 12l, suggesting a role in enhancing membrane permeability or receptor binding.
  • Thioether Linkages : Present in the target compound and 12l, likely contributing to redox stability compared to ether or ester analogs.

Spectroscopic and Physicochemical Data

Limited data are available for the target compound, but comparisons can be drawn from analogs:

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Observations
Target Compound Not reported Not reported Predicted C=O stretch ~1650–1700 cm⁻¹ (amide/ketone).
Compound 12l 3384 (NH), 1651 (C=O) 10.83 (s, 1H, NH), 8.26–6.84 (m, 11H, aromatic) Broad NH peaks indicate strong hydrogen bonding.

Gaps in Data :

  • Spectral data for the target compound (e.g., NMR, IR) are absent in the provided evidence, limiting direct comparisons.

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound?

The synthesis involves multi-step reactions, often starting with the formation of the imidazoquinazoline core, followed by thiol group introduction and final acylation. Key steps include:

  • Thiol Alkylation : Use of potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at room temperature to facilitate thiol-alkyl coupling .
  • Acylation : Reaction of intermediates with chloroacetonitrile or acyl chlorides under reflux conditions with sodium hydroxide to form acetamide derivatives .

Q. Example Reaction Conditions Table

StepReagents/ConditionsSolventTemperatureYield (%)Reference
Thiol couplingK₂CO₃, RCH₂ClDMFRT65–80
AcylationNaOH, chloroacetonitrileEthanolReflux70–85

Q. Which spectroscopic methods are most effective for characterizing the compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the imidazoquinazoline core, thioether linkage, and chlorophenyl group. For example, aromatic protons appear at δ 7.2–8.5 ppm, while the isopropyl group shows split signals at δ 1.2–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 497.12) .
  • Infrared (IR) Spectroscopy : Confirms functional groups like C=O (1670–1700 cm⁻¹) and C-S (650–700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer results) may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial testing, IC₅₀ for cytotoxicity) across studies .
  • Structural Confirmation : Ensure compound purity (>95%) via HPLC and verify structures with X-ray crystallography or 2D NMR .
  • Comparative Studies : Test the compound alongside structurally similar derivatives to isolate activity-contributing moieties (e.g., chlorophenyl vs. fluorophenyl groups) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

  • Core Modifications : Vary the imidazoquinazoline substituents (e.g., isopropyl vs. cyclopropyl groups) to assess impact on solubility and target binding .
  • Thioether Linkage Replacement : Substitute the thioether with sulfoxide or sulfone groups to study electronic effects on bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with enzymes like kinase or topoisomerase II .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Catalyst Screening : Test bases like K₂CO₃ vs. Cs₂CO₃ to enhance thiol-alkyl coupling efficiency .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
  • Temperature Control : Use microwave-assisted synthesis for rapid, controlled heating to improve regioselectivity .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate parameters such as logP (3.2–3.8), blood-brain barrier permeability (low), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability with targets like EGFR or PARP over 100 ns trajectories .

Methodological Guidelines

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) and share raw spectral data via repositories like Zenodo.
  • Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., cell viability vs. apoptosis markers) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.